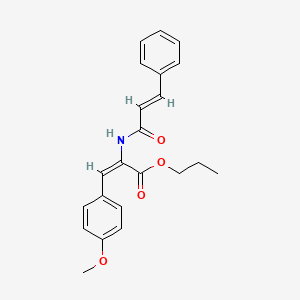
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CP 55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
作用機序
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. By activating these receptors, this compound 55940 can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anti-convulsant, and anti-cancer properties. It has also been shown to have neuroprotective effects, particularly in the context of ischemic injury and neurodegenerative diseases. However, the precise mechanisms underlying these effects are still not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 is its high potency and selectivity for the cannabinoid receptors, which makes it a valuable research tool for studying the endocannabinoid system. However, its high potency also poses some challenges in terms of dosing and toxicity, and its effects can be difficult to interpret in the context of more complex biological systems. In addition, this compound 55940 is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids or other natural compounds.
将来の方向性
There are several future directions for research on 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940, including:
1. Investigating its potential as a therapeutic agent for various neurological and inflammatory disorders, particularly in preclinical and clinical studies.
2. Exploring its potential as a research tool for studying the endocannabinoid system and its role in various physiological processes.
3. Developing new synthetic analogs of this compound 55940 that may have improved pharmacological properties and reduced toxicity.
4. Studying the long-term effects of this compound 55940 on the body and its potential for abuse or addiction.
Conclusion:
This compound 55940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications and as a research tool for studying the endocannabinoid system. While it has shown promise in a wide range of applications, further research is needed to fully understand its mechanisms of action and potential limitations.
合成法
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylpiperazine with 2,3-dimethylphenylacetonitrile, followed by the addition of a carboxylic acid derivative. The final product is then purified through a series of chromatographic techniques to obtain a high-purity compound.
科学的研究の応用
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide 55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent. In addition, this compound 55940 has been used as a research tool for studying the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZGEPSRJSFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5326179.png)

![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![(3S*,5S*)-1-benzyl-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326258.png)
